molecular formula C20H20N2O3 B1505706 Denpidazone CAS No. 42438-73-3

Denpidazone

カタログ番号: B1505706
CAS番号: 42438-73-3
分子量: 336.4 g/mol
InChIキー: QGSGBBMKWJGCIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Denpidazone (CAS: 42438-73-3) is an investigational small-molecule drug classified as a muscle relaxant. Its chemical structure is defined as a 1,2-diphenylpyridazine-3,6-dione derivative with the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.38 g/mol . The compound features a pyridazinedione core substituted with phenyl and butyl groups, which contribute to its pharmacological activity . Denpidazone is currently in the investigational stage, with preclinical studies highlighting its non-sedating and non-anxiolytic properties in animal models . Regulatory agencies, including the FDA, recognize it under the Unique Ingredient Identifier E7N3FX2T1J, and it is listed in the Harmonized Tariff System under HS 29339990 .

特性

CAS番号

42438-73-3

分子式

C20H20N2O3

分子量

336.4 g/mol

IUPAC名

4-butyl-5-hydroxy-1,2-diphenylpyridazine-3,6-dione

InChI

InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)20(25)22(16-12-8-5-9-13-16)21(19(17)24)15-10-6-4-7-11-15/h4-13,23H,2-3,14H2,1H3

InChIキー

QGSGBBMKWJGCIE-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

正規SMILES

CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

他のCAS番号

42438-73-3

製品の起源

United States

生物活性

Denpidazone, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its diverse biological activities, particularly in the realms of antitumor and antimicrobial properties. This article delves into the biological activity of Denpidazone, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Overview of Biological Activity

Denpidazone exhibits significant biological activities, including:

  • Antitumor Activity : Studies indicate that Denpidazone and its derivatives can inhibit the proliferation of various cancer cell lines. The mode of action includes intercalation into DNA and binding to the minor groove of AT-rich regions, which disrupts DNA-dependent processes.
  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain eukaryotic pathogens.

Antitumor Activity

Research has demonstrated that Denpidazone derivatives possess notable antitumor properties. A comparative study evaluated the cytotoxic effects on different cancer cell lines using both 2D and 3D assay formats. The results are summarized in Table 1.

Table 1: Cytotoxicity of Denpidazone Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM) 2D AssayIC50 (µM) 3D Assay
5HCC8276.26 ± 0.3320.46 ± 8.63
6NCI-H3586.48 ± 0.1116.00 ± 9.38
9A549Non-active9.48 ± 1.15
15MRC-5 (normal)Similar to cancerNon-active

The data indicates that while some compounds show high activity in traditional assays, their efficacy diminishes in more physiologically relevant 3D environments, highlighting the importance of further structural optimization to enhance selectivity towards tumor cells over normal cells .

Antimicrobial Activity

Denpidazone's antimicrobial potential has been evaluated through broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus. The results are presented in Table 2.

Table 2: Antimicrobial Efficacy of Denpidazone Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
5E. coli<1 µg/mL
6S. aureus<1 µg/mL
8Saccharomyces cerevisiae<5 µg/mL

These findings suggest that certain derivatives exhibit strong antimicrobial activity at low concentrations, making them potential candidates for further development as therapeutic agents .

The proposed mechanisms for the biological activity of Denpidazone include:

  • DNA Intercalation : The compound binds to DNA, inhibiting replication and transcription processes essential for cell proliferation.
  • Minor Groove Binding : Denpidazone derivatives preferentially bind within the minor groove of AT-rich DNA regions, which is critical for their antitumor effects .

Case Studies

Several case studies have illustrated the clinical relevance of Denpidazone:

  • In Vivo Studies : Research involving immunosuppressed rat models demonstrated that certain Denpidazone derivatives were effective against opportunistic infections such as Pneumocystis carinii, showcasing their potential in treating infections in immunocompromised patients .
  • Clinical Trials : Some derivatives have progressed to phase I and II clinical trials, focusing on their safety profiles and therapeutic efficacy against various malignancies .

類似化合物との比較

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Denpidazone C₂₀H₂₀N₂O₃ 336.38 Pyridazinedione 1,2-diphenyl, 4-butyl, 5-hydroxy
Decamethonium C₁₆H₃₈N₂ 286.50 Bis-quaternary ammonium Two trimethylammonium groups, C10 chain
Idrocilamide C₁₁H₁₃NO₂ 191.23 Propenamide N-(2-hydroxyethyl), 3-phenyl

Structural Insights :

  • Denpidazone ’s pyridazinedione scaffold distinguishes it from Decamethonium ’s linear quaternary ammonium structure and Idrocilamide ’s propenamide backbone. The phenyl and butyl groups in Denpidazone likely enhance lipophilicity and receptor binding compared to the polar, charged Decamethonium .

Mechanism of Action

  • Denpidazone: Exact mechanism remains under investigation.
  • Decamethonium : A depolarizing neuromuscular blocker that binds to nicotinic acetylcholine receptors, causing sustained depolarization and muscle paralysis .
  • Idrocilamide : Mechanism unclear but may involve peripheral muscle relaxation through modulation of neuronal excitability .

Pharmacokinetic and Regulatory Profiles

Parameter Denpidazone Decamethonium Idrocilamide
Status Investigational FDA-approved Approved (ATC-classified)
Regulatory ID FDA Preferred Term FDA Unique ID: C1CG1S3T2W WHO INN, ATC-classified
Primary Use Muscle relaxation (preclinical) Surgical anesthesia Muscle spasticity

Key Differences :

  • Denpidazone lacks sedation, a critical advantage over older muscle relaxants like Decamethonium, which require anesthesia co-administration .
  • Idrocilamide ’s smaller molecular weight may improve bioavailability but limit duration of action compared to Denpidazone .

Research Findings and Clinical Implications

Preclinical Data

  • Decamethonium : Rapid onset (2–3 minutes) but short duration (20–30 minutes), limiting utility outside surgical settings .
  • Idrocilamide: Limited published data, but regulatory approvals suggest utility in outpatient muscle spasticity management .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。